Cas no 1897188-06-5 (1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol)

1-(4-Bromo-2-methylphenyl)methylcyclopropan-1-ol is a brominated aromatic compound featuring a cyclopropanol moiety, which imparts unique steric and electronic properties. The presence of the 4-bromo-2-methylphenyl group enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The cyclopropanol ring contributes to structural rigidity, potentially improving metabolic stability in bioactive molecules. This compound is suitable for use in palladium-catalyzed transformations, such as Suzuki or Buchwald-Hartwig couplings, due to the bromine substituent. Its well-defined structure and functional group compatibility make it a versatile building block for complex molecular architectures.
1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol structure
1897188-06-5 structure
Product name:1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol
CAS No:1897188-06-5
MF:C11H13BrO
MW:241.124322652817
CID:6512174
PubChem ID:117354310

1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol
    • EN300-1921140
    • 1897188-06-5
    • 1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C11H13BrO/c1-8-6-10(12)3-2-9(8)7-11(13)4-5-11/h2-3,6,13H,4-5,7H2,1H3
    • InChI Key: WPECCOHQRIAUGL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C)C=1)CC1(CC1)O

Computed Properties

  • Exact Mass: 240.01498g/mol
  • Monoisotopic Mass: 240.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2Ų

1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1921140-5.0g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
5g
$3105.0 2023-06-02
Enamine
EN300-1921140-10.0g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
10g
$4606.0 2023-06-02
Enamine
EN300-1921140-1.0g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
1g
$1070.0 2023-06-02
Enamine
EN300-1921140-10g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
10g
$4545.0 2023-09-17
Enamine
EN300-1921140-5g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
5g
$3065.0 2023-09-17
Enamine
EN300-1921140-0.5g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
0.5g
$1014.0 2023-09-17
Enamine
EN300-1921140-1g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
1g
$1057.0 2023-09-17
Enamine
EN300-1921140-0.25g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
0.25g
$972.0 2023-09-17
Enamine
EN300-1921140-2.5g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
2.5g
$2071.0 2023-09-17
Enamine
EN300-1921140-0.05g
1-[(4-bromo-2-methylphenyl)methyl]cyclopropan-1-ol
1897188-06-5
0.05g
$888.0 2023-09-17

1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol Related Literature

Additional information on 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol

Introduction to 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol (CAS No. 1897188-06-5)

1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol, identified by the chemical compound code CAS No. 1897188-06-5, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a cyclopropanol core substituted with a 4-bromo-2-methylphenyl group, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development.

The structural motif of 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol incorporates both aromatic and cyclic functionalities, which are well-documented for their potential biological activities. The presence of a bromine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the cyclopropanol moiety is known for its ability to introduce conformational constraints, which can significantly influence the pharmacokinetic and pharmacodynamic properties of derived molecules.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their distinctive chemical and biological profiles. The cyclopropanol scaffold, in particular, has been investigated for its role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that cyclopropane derivatives can act as potent inhibitors or activators of various targets, including kinases and G protein-coupled receptors (GPCRs). The compound 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol represents an intriguing example of how structural modifications can fine-tune these interactions.

One of the most compelling aspects of 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol is its potential application in the synthesis of novel therapeutic agents. The brominated phenyl ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures. These reactions allow for the introduction of diverse substituents, enabling the creation of libraries of derivatives with tailored biological activities.

The cyclopropanol group itself has been explored for its pharmacological significance. For example, certain cyclopropane fatty acids have shown antimicrobial and anti-inflammatory properties, suggesting that derivatives like 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol may exhibit similar effects. Furthermore, the methyl group attached to the cyclopropane ring can influence solubility and metabolic stability, factors that are critical for drug development.

Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol, allowing researchers to predict their binding affinities and potential interactions with biological targets. These computational approaches have accelerated the discovery process by identifying promising candidates for experimental validation. In one notable study, a virtual screen revealed that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory diseases, highlighting its therapeutic potential.

Experimental validation of such findings often involves biochemical assays and cell-based assays to assess potency and selectivity. The bromine atom in 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol serves as a versatile tool for labeling and tracking the compound within biological systems. This feature is particularly useful in imaging studies and mechanistic investigations, where understanding the distribution and metabolism of drug candidates is essential.

The synthesis of 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include bromination of a pre-formed phenyl ring followed by nucleophilic substitution to introduce the cyclopropanol moiety. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with the growing emphasis on green chemistry principles in pharmaceutical research.

The pharmacological profile of 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol is still under investigation, but preliminary data suggest that it may possess desirable properties for drug development. Its ability to interact with multiple targets makes it an attractive scaffold for designing dual-action therapeutics or polypharmacological agents. Such compounds have shown promise in treating complex diseases where multiple pathways are involved.

In conclusion, 1-(4-bromo-2-methylphenyl)methylcyclopropan-1-ol (CAS No. 1897188-06) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic and computational chemistry, position it as a valuable tool for developing novel therapeutic agents. As further studies continue to elucidate its biological activities and mechanisms of action, this compound is likely to play an important role in future drug discovery efforts.

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